(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate" involves several key strategies, including the use of isocyanates derived from Fmoc-amino acids. An efficient synthesis method for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are structurally related, employs these isocyanates. These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, highlighting the compound's utility in peptide synthesis (Babu & Kantharaju, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, showcases a slightly pyramidalized O=C—NH—Cα unit, indicating a deviation from the basal plane by the nitrogen atom. This structural characteristic is essential for understanding the compound's reactivity and interaction capabilities (Yamada et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of "(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate" and related compounds is influenced by the presence of the fluorenyl group. For instance, the synthesis of peptidyl ureas employing O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino) methylcarbamate derivatives as activated monomers demonstrates the compound's utility in forming peptidyl linkages, indicating its versatile reactivity in organic synthesis (Sureshbabu, Sudarshan, & Krishna, 2006).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure of the title compound, a chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor, provides insight into its solid-state characteristics, which are vital for material science applications (Gainsford & Luxenburger, 2012).
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c24-13-16(14-25)7-5-6-12-23-22(26)27-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,24-25H,5-7,12-15H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRZMDYCYLHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407870 | |
Record name | (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
CAS RN |
147190-31-6 | |
Record name | (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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